N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
1-N,1-N-dimethylcyclobutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-5(7)4-6;;/h5-6H,3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNWDIHHGMSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229625-44-8 | |
| Record name | 1-N,1-N-dimethylcyclobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methylation to N1,N1-Dimethylcyclobutane-1,3-diamine
Selective methylation of the primary amines is achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under strongly basic conditions. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) maintains a pH >10, facilitating nucleophilic substitution at the amine centers. A representative protocol involves:
- Dissolving cyclobutane-1,3-diamine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
- Adding methyl iodide (2.2 equiv) dropwise at 0°C.
- Stirring for 12–24 hours at room temperature.
- Quenching with water and extracting with dichloromethane (DCM).
Dimethyl sulfate offers a cost-effective alternative but requires strict temperature control (<30°C) to prevent sulfonic acid byproducts. The methylation step typically achieves 70–85% yield, with residual mono-methylated impurities removed via column chromatography (silica gel, ethyl acetate/methanol eluent).
Formation of the Dihydrochloride Salt
The free base N1,N1-dimethylcyclobutane-1,3-diamine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). A saturated solution of the amine in ethanol is titrated with concentrated HCl (37%) until pH <2, inducing precipitation. The product is isolated by filtration, washed with cold diethyl ether, and dried under vacuum.
Table 1: Summary of Synthetic Steps
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Cyclobutane-1,3-diamine | H₂, NH₃, catalyst, 50–80°C, 3–5 bar | 75–85% | Vacuum distillation |
| Methylation | CH₃I, NaOH, THF, 24h, rt | 70–85% | Column chromatography |
| Salt formation | HCl (conc.), ethanol, pH <2 | >95% | Filtration, ether wash |
Industrial-Scale Production Methodologies
Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors replace batch processes, enabling precise control over residence time and temperature. A representative setup involves:
- Reductive Amination Reactor : Cyclobutane-1,3-dione, NH₃, and H₂ are fed into a packed-bed reactor containing palladium on carbon (Pd/C) at 70°C. The product stream is continuously separated via inline distillation.
- Methylation Unit : Methyl iodide and the diamine base are mixed in a microreactor (0.5 mm channel diameter) at 25°C, reducing reaction time to 2 hours.
- Salt Crystallization : HCl gas is introduced into a falling-film evaporator, ensuring rapid protonation and crystallization.
Purification employs melt crystallization for the dihydrochloride salt, achieving >99.5% purity. Process analytical technology (PAT) tools like in-line NMR monitor reaction progress, minimizing off-spec batches.
Computational Approaches in Retrosynthesis Planning
Retrosynthetic Pathway 1 :
- Disconnection: C–N bond cleavage at methylated amines.
- Precursor: Cyclobutane-1,3-diamine + dimethyl carbonate.
- Conditions: 100°C, K₂CO₃, dimethylformamide (DMF).
Retrosynthetic Pathway 2 :
- Disconnection: Cyclobutane ring formation via [2+2] photocycloaddition.
- Precursor: 1,3-Diiodopropane + methylamine.
- Conditions: UV light, titanium tetrachloride (TiCl₄) catalyst.
While Pathway 1 aligns with established methods, Pathway 2 remains experimental, highlighting the versatility of computational models in hypothesis generation.
Purification and Characterization Techniques
Crystallization Optimization
The dihydrochloride salt’s solubility profile dictates purification success. Solubility in water exceeds 500 mg/mL at 25°C, necessitating anti-solvent crystallization. Ethanol/acetone mixtures (3:1 v/v) provide optimal crystal habit control, yielding needle-like crystals with low solvent inclusion.
Analytical Characterization
Table 2: Physicochemical Properties
1H NMR (400 MHz, D₂O): δ 3.45–3.30 (m, 2H, CH₂N), 2.95 (s, 6H, N(CH₃)₂), 2.20–2.05 (m, 4H, cyclobutane CH₂).
Comparative Analysis of Synthetic Methodologies
Table 3: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor type | Batch flask | Continuous flow |
| Methylation time | 24 hours | 2 hours |
| Yield (dihydrochloride) | 65–75% | 85–90% |
| Purity | 95–98% | >99.5% |
| Cost per kg | $12,000 | $2,500 |
Industrial methods reduce costs 80% through solvent recycling and catalytic efficiency. However, high capital investment ($5M–$10M) limits adoption to dedicated fine chemical plants.
Chemical Reactions Analysis
Types of Reactions: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products: The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
Cyclobutane-Based Diamines
trans-N1,N1-Dimethylcyclobutane-1,3-diamine Dihydrochloride
- CAS : 2230911-87-0
- Molecular Formula : C₆H₁₆Cl₂N₂
- Key Feature : Trans-configuration of amine groups, offering distinct stereochemical properties compared to the cis-isomer. Commercial availability ranges from 100 mg ($260) to 5 g ($2580) .
N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine Dihydrochloride
- CAS : 1989671-57-9
- Molecular Formula : C₉H₂₀Cl₂N₂
- Key Feature : Spirocyclic structure increases rigidity and may enhance binding affinity in receptor-ligand interactions. Molecular weight (227.17 g/mol ) is higher due to the additional methylene groups .
Linear and Branched Diamines
N1,N1-Diethylpropane-1,3-diamine Dihydrochloride
Physicochemical and Pharmacological Comparisons
Biological Activity
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula . This compound features a cyclobutane ring with two amine groups that are methyl-substituted. It is primarily utilized as an intermediate in organic synthesis and has potential applications in various biological contexts.
The synthesis of this compound involves several steps:
- Synthesis of Cyclobutane-1,3-diamine : This is achieved through the reduction of cyclobutane-1,3-dione using ammonia and hydrogen in the presence of a catalyst.
- Methylation : The resulting cyclobutane-1,3-diamine undergoes methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Formation of Dihydrochloride Salt : Finally, the compound is treated with hydrochloric acid to yield the dihydrochloride salt.
This compound interacts with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in electrostatic interactions, which can modulate the activity of these biological targets. The specific pathways and targets depend on the context of its use.
Potential Applications
Research indicates that this compound may have applications in:
- Drug Development : It serves as a building block for synthesizing complex biologically active compounds.
- Biological Research : Its unique structural features may allow for the exploration of new biochemical pathways and therapeutic targets.
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of compounds derived from this compound. The results indicated that derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation .
Case Study 2: Enzyme Inhibition
Research explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity, suggesting its potential as a lead compound for developing enzyme inhibitors .
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Unique Features |
|---|---|---|
| Cyclobutane-1,3-diamine | Unsubstituted amine | Lacks methyl groups; different reactivity |
| N1,N1-Dimethylcyclohexane-1,3-diamine | Cyclohexane derivative | Different steric and electronic effects |
| N,N-Dimethylcyclopentane-1,2-diamine | Cyclopentane derivative | Varying ring size affects reactivity |
Q & A
Q. What are the established synthetic routes for N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as reductive amination of cyclobutane-1,3-dione derivatives followed by dimethylation and subsequent hydrochlorination. Key intermediates (e.g., cyclobutane-1,3-diamine precursors) are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity is assessed via HPLC with UV detection or elemental analysis .
Q. How is the purity of this compound determined in academic settings?
Purity is quantified using chromatographic methods (e.g., reverse-phase HPLC with a C18 column) and validated against certified reference standards. Elemental analysis (C, H, N, Cl) provides complementary validation, with deviations <0.4% considered acceptable. For hygroscopic batches, Karl Fischer titration is employed to measure residual moisture .
Q. What spectroscopic techniques are critical for confirming the stereochemistry of cyclobutane derivatives like this compound?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For non-crystalline samples, NOESY NMR experiments or chiral HPLC with polarimetric detection can resolve enantiomeric configurations. Computational methods (e.g., DFT-based NMR chemical shift prediction) support experimental data .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental data in cyclobutane-based diamine stability studies?
Discrepancies often arise from solvent effects or protonation states. For example, pH-dependent degradation pathways (e.g., cyclobutane ring-opening under acidic conditions) require controlled stability studies using LC-MS to track decomposition products. Accelerated stability testing at 40°C/75% RH over 4–12 weeks helps identify degradation trends .
Q. What strategies are employed to optimize enantioselective synthesis of this compound for pharmacological applications?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) are used to control stereochemistry. Post-synthetic resolution via diastereomeric salt formation with tartaric acid derivatives is common. Enantiomeric excess (ee) is validated using chiral columns (e.g., Chiralpak IA/IB) or -NMR with chiral shift reagents .
Q. How does the cyclobutane ring conformation influence the compound’s reactivity in cross-coupling reactions or ligand design?
The strained cyclobutane ring enhances reactivity in [2+2] cycloadditions or Suzuki-Miyaura couplings. Computational studies (e.g., conformational analysis via molecular dynamics) reveal that the boat conformation lowers activation energy for nucleophilic attacks. In ligand design, the diamine’s rigidity improves metal coordination selectivity, as shown in Pd-catalyzed C–N bond formations .
Q. What methodologies are used to resolve contradictory data in pharmacological assays involving this compound?
Contradictions (e.g., varying IC values in kinase inhibition assays) are addressed by standardizing assay conditions (buffer pH, ATP concentration). Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and counter-screening against off-target proteins (e.g., CYP450 isoforms) clarify specificity. Meta-analysis of dose-response curves with Hill slope adjustments improves reproducibility .
Methodological Notes
- Synthesis Optimization : Reductive amination protocols should include stoichiometric control of NaBHCN or H/Pd-C to minimize over-reduction byproducts .
- Crystallography : SHELX suites (e.g., SHELXL) are recommended for refining crystal structures, particularly for resolving disorder in cyclobutane rings .
- Safety Protocols : Handling requires inert atmosphere (N) due to hygroscopicity and potential amine degradation. Toxicity screening (e.g., Ames test) is advised before biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
